1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one
Description
1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is a complex organic compound that features both benzimidazole and imidazolidinone moieties
Properties
IUPAC Name |
1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-10(16-6-5-13-12(16)18)7-19-11-14-8-3-1-2-4-9(8)15-11/h1-4H,5-7H2,(H,13,18)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDXGLXDZJRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by oxidation.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Acetylation: The thioether is acetylated using acetic anhydride or acetyl chloride.
Imidazolidinone Formation: Finally, the acetylated product is reacted with ethylenediamine under appropriate conditions to form the imidazolidinone ring.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The benzimidazole moiety is known to bind to various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
- 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine
Uniqueness: 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is unique due to the presence of both benzimidazole and imidazolidinone rings, which may confer distinct chemical and biological properties compared to other similar compounds. This dual functionality can enhance its potential as a versatile building block in synthetic chemistry and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
